molecular formula C7H7BrClN3 B2562966 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride CAS No. 2416230-12-9

4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride

Cat. No.: B2562966
CAS No.: 2416230-12-9
M. Wt: 248.51
InChI Key: UWXGVWGRKNRALI-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride is a heterocyclic compound with a molecular formula of C7H6BrN3·HCl and a molecular weight of 248.51 g/mol . This compound is known for its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with a bromine atom and an amine group. It is commonly used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its bromine and amine groups provide sites for further functionalization, making it a valuable intermediate in synthetic chemistry. Additionally, its potential as a kinase inhibitor highlights its importance in medicinal chemistry .

Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c8-5-3-11-7(9)6-4(5)1-2-10-6;/h1-3,10H,(H2,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBFUSXXXLLJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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